1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Description
1-Butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a benzodiazole derivative featuring a sulfonamide group at position 5 and a sulfanyl (-SH) substituent at position 2. The nitrogen atoms at positions 1 and 3 are substituted with a butyl group and diethylamine, respectively. This structure combines a benzodiazole core—a heterocyclic aromatic system—with sulfonamide and sulfanyl moieties, which are known to influence solubility, stability, and biological activity.
Properties
IUPAC Name |
1-butyl-N,N-diethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-4-7-10-18-14-9-8-12(11-13(14)16-15(18)21)22(19,20)17(5-2)6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBWNZYCXGVIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the benzodiazole ring.
Alkylation: The butyl and diethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps to the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H24N3O2S
- Molecular Weight : 336.45 g/mol
- IUPAC Name : 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
The structure features a benzodiazole ring, which is known for its biological activity, particularly in inhibiting various enzymes and acting against cancer cells.
Biological Applications
1. Anticancer Activity
Recent studies have shown that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth. A study demonstrated that certain sulfonamide derivatives could effectively inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
2. Antidiabetic Potential
Sulfonamide derivatives have also been explored for their antidiabetic effects. Research indicates that modifications in the sulfonamide structure can enhance hypoglycemic activity. In particular, compounds with similar structures have shown promising results in lowering blood glucose levels in diabetic models .
| Compound | Dosage (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Compound C | 100 | 32 |
| Compound D | 50 | 25 |
Case Studies
Case Study 1: Anticancer Evaluation
In a controlled study, a series of sulfonamide derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the benzodiazole structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antidiabetic Screening
A group of researchers synthesized several derivatives of sulfonamides and assessed their antidiabetic properties using streptozotocin-induced diabetic rats. The study found that certain compounds exhibited substantial reductions in blood glucose levels compared to controls, suggesting their potential as oral hypoglycemic agents .
Mechanism of Action
The mechanism of action of 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and benzodiazole moieties. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Substituent Variations on the Benzodiazole Core
The benzodiazole scaffold is modified in related compounds, with key differences in alkyl chain length and substituent groups:
Key Observations :
- N-Substituents : Diethyl vs. dimethyl groups at position 3 influence steric bulk and electron-donating capacity, which could affect binding to biological targets (e.g., enzymes requiring hydrophobic pockets) .
- Sulfanyl vs. Sulfanylidene : The sulfanyl (-SH) group in the target compound is a nucleophilic site, whereas sulfanylidene (S=) in analogs may participate in conjugation or redox reactions .
Sulfonamide Derivatives with Heterocyclic Cores
Sulfonamide-containing compounds with different heterocyclic systems exhibit varied pharmacological profiles:
- N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide : Features an indazole core linked to a sulfonamide.
- 2-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzenesulfonamide : Pyrazole-based sulfonamide with a primary amine group. The pyrazole ring’s smaller size compared to benzodiazole may alter binding specificity in biological systems.
Structural Implications :
- The sulfonamide group’s -SO₂NH- moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting shared mechanistic pathways among these compounds .
Biological Activity
1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS No. 729561-79-9) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.49 g/mol. The compound features a benzodiazole ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by interfering with viral replication processes. Research indicates that heterocycles like benzodiazoles can inhibit RNA-dependent RNA polymerases in viruses such as Hepatitis C .
- Antitumor Activity : Some studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress .
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available literature:
| Biological Activity | Target/Pathway | IC50/EC50 | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial enzymes | Not specified | |
| Antiviral | RNA polymerase | Not specified | |
| Antitumor | Cancer cell lines | Not specified |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of benzodiazole derivatives, compounds structurally similar to 1-butyl-N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole were tested against various RNA viruses. These compounds exhibited significant inhibition of viral replication at low micromolar concentrations, suggesting potential therapeutic applications in viral infections .
Case Study 2: Antitumor Activity
Research on related benzodiazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Q & A
Q. What are the optimal synthetic routes for preparing 1-butyl-N,N-diethyl-2-sulfanyl-1H,3-benzodiazole-5-sulfonamide, and what challenges arise in yield optimization?
Methodological Answer:
- Key Reactions : Nucleophilic substitution (e.g., alkylation of benzodiazole sulfonamide precursors) and oxidation/reduction of sulfanyl groups. Use triethylamine or pyridine as a base to neutralize byproducts during sulfonamide formation .
- Challenges : Competing side reactions (e.g., over-oxidation of sulfanyl to sulfone groups) and steric hindrance from the bulky butyl and diethyl substituents. Monitor reaction progress via HPLC or TLC with sulfonamide-specific visualization reagents (e.g., ninhydrin for amine intermediates) .
- Yield Optimization : Adjust stoichiometry of 1-butylamine and diethylamine precursors, and employ low-temperature conditions (−10°C to 0°C) to suppress side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar sulfonamide derivatives?
Methodological Answer:
- NMR : The butyl group’s protons (δ 0.8–1.5 ppm) and diethyl substituents (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) are distinct. The sulfanyl proton (SH) appears as a broad singlet near δ 2.5–3.0 ppm but may exchange with D2O .
- IR : Confirm sulfonamide groups via asymmetric S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹). Sulfanyl (S-H) stretches appear weakly at ~2550 cm⁻¹ .
- MS : Look for fragmentation patterns, such as loss of the butyl group (m/z −57) or diethylamine (m/z −73), and the sulfonamide backbone (m/z 140–160) .
Advanced Research Questions
Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitution versus oxidation reactions?
Methodological Answer:
- Nucleophilic Substitution : The sulfanyl group acts as a leaving group (e.g., in SN2 reactions with alkyl halides), but its reactivity is lower than thiols due to conjugation with the benzodiazole ring. Use strong bases (e.g., NaH) to deprotonate the sulfanyl group and enhance nucleophilicity .
- Oxidation : The sulfanyl group oxidizes to sulfinic/sulfonic acids under mild conditions (H2O2/CH3COOH). Control oxidation by limiting equivalents of oxidizing agents to prevent over-oxidation .
- Competitive Pathways : Computational DFT studies can model charge distribution to predict preferential reaction sites (e.g., sulfanyl vs. sulfonamide groups) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Dependent Analysis : Perform dose-response curves (0.1–100 µM) to distinguish therapeutic windows. For example, antimicrobial activity (MIC < 10 µM) may coincide with cytotoxicity at higher doses (>50 µM) .
- Target Specificity : Use molecular docking to compare binding affinities for bacterial enzymes (e.g., dihydropteroate synthase) versus human kinases. Cross-validate with knockout bacterial strains or siRNA-mediated gene silencing in mammalian cells .
- Metabolite Interference : Test stability in biological media (e.g., plasma, lysosome-mimicking buffers) to identify degradation products that may contribute to cytotoxicity .
Q. How can computational modeling predict interactions of this compound with cytochrome P450 enzymes for pharmacokinetic profiling?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 active sites. Key residues (e.g., Phe304, Arg105) may hydrogen-bond with the sulfonamide group .
- ADME Predictions : Apply QSAR models to estimate logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier permeability. A PSA >90 Ų suggests poor CNS penetration .
- Metabolite Identification : Simulate oxidative metabolism via CYP450 enzymes (e.g., epoxidation of the benzodiazole ring) and compare with in vitro microsomal assays .
Methodological Framework Questions
Q. How to design experiments linking this compound’s activity to broader theoretical frameworks (e.g., enzyme inhibition or redox signaling)?
Methodological Answer:
- Hypothesis Testing : Frame research around the "lock-and-key" model for enzyme inhibition or the "ROS scavenging" hypothesis for antioxidant activity. For example, test inhibition constants (Ki) against purified enzymes (e.g., carbonic anhydrase) .
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and negative controls (scrambled analogs without the sulfanyl group) .
- Data Integration : Use systems biology tools (e.g., STRING, KEGG) to map interactions between observed bioactivity and known pathways (e.g., glutathione metabolism) .
Q. What statistical approaches address variability in physicochemical property measurements (e.g., solubility, logP)?
Methodological Answer:
- Replicate Design : Perform triplicate measurements using standardized protocols (e.g., shake-flask method for solubility). Apply Grubbs’ test to identify outliers .
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., molar refractivity, H-bond donors) with experimental logP values .
- Error Reporting : Calculate confidence intervals (95% CI) for mean values and disclose instrument precision (e.g., ±0.1 logP units for HPLC-derived measurements) .
Data and Application Contradictions
Q. How to reconcile discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Strain-Specificity : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) and clinical isolates to assess spectrum breadth .
- Media Effects : Compare activity in nutrient-rich (e.g., Mueller-Hinton) vs. minimal media, as albumin binding may reduce bioavailability .
- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., mtrR mutations in Neisseria gonorrhoeae) using RT-qPCR .
Q. Why do some studies report high thermal stability (>200°C) while others observe decomposition at lower temperatures?
Methodological Answer:
- Analytical Conditions : Use DSC/TGA under inert (N2) vs. oxidative (air) atmospheres. Oxidative degradation of the sulfanyl group may lower observed stability .
- Crystallinity : Compare DSC curves of crystalline vs. amorphous forms. Amorphous samples degrade faster due to higher free energy .
- Impurity Effects : Trace metal ions (e.g., Fe³⁺) in samples may catalyze decomposition. Purify via recrystallization (ethanol/water) and test residue on ignition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
